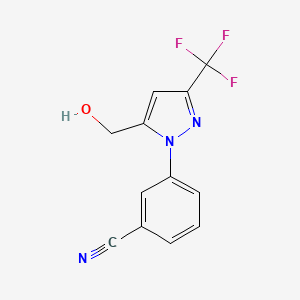

3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Reagents: Trifluoromethylating agents such as trifluoromethyl iodide.

Conditions: Often requires the presence of a catalyst and specific temperature control.

Hydroxymethylation:

Reagents: Formaldehyde or paraformaldehyde.

Conditions: Typically performed under basic conditions.

Coupling with Benzonitrile:

Reagents: Benzonitrile and a suitable coupling agent.

Conditions: May involve the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: 3-(5-(carboxylic acid)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile.

Reduction: 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its unique electronic properties due to the trifluoromethyl group.

Biology and Medicine:

- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

- Used in the design of enzyme inhibitors and receptor modulators.

Industry:

- Potential applications in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

- Used in the synthesis of agrochemicals and specialty chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the hydroxymethyl group. The final step involves coupling the pyrazole derivative with benzonitrile.

-

Formation of Pyrazole Ring:

Starting Materials: Hydrazine and an appropriate diketone.

Reaction Conditions: Acidic or basic conditions to facilitate cyclization.

Wirkmechanismus

The mechanism of action of 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding with target proteins.

Vergleich Mit ähnlichen Verbindungen

- 3-(5-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile (without the trifluoromethyl group).

- 3-(5-(Methyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (with a methyl group instead of hydroxymethyl).

Uniqueness:

- The presence of both the trifluoromethyl and hydroxymethyl groups in 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile provides a unique combination of electronic and steric effects, enhancing its reactivity and potential applications.

- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.

Biologische Aktivität

The compound 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile , with the CAS number 209919-64-2, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Basic Information

- Molecular Formula : C12H8F3N3O

- Molecular Weight : 267.21 g/mol

- InChI Key : YFWXWRNUCHZCQM-UHFFFAOYSA-N

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The hydroxymethyl group contributes to the potential for hydrogen bonding with biological targets, thereby influencing the compound's interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. The trifluoromethyl group enhances binding affinity, while the hydroxymethyl group facilitates interactions through hydrogen bonding .

Pharmacological Applications

Research indicates that this compound may possess anti-inflammatory and anticancer properties. It has been investigated for use in designing enzyme inhibitors and receptor modulators, making it a candidate for drug development .

Case Studies and Research Findings

- Anti-Cancer Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens carrying hydroxymethyl groups have demonstrated the ability to inhibit topoisomerase II, which is crucial in cancer therapy .

- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting specific enzymes related to neurotransmitter uptake, suggesting potential applications in treating neurological disorders .

- Comparative Studies : When compared to structurally similar compounds, this compound shows distinct pharmacokinetic profiles that may lead to improved therapeutic outcomes .

Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anti-cancer | |

| Benzopsoralens | Topoisomerase II Inhibition | |

| Selinexor | Enzyme Inhibition |

Synthesis Overview

| Step | Description |

|---|---|

| Pyrazole Formation | Cyclization of hydrazine with diketones under acidic conditions |

| Trifluoromethyl Introduction | Utilization of trifluoromethylation reagents |

| Final Coupling | Reaction of the pyrazole derivative with benzonitrile |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity, particularly in anticancer applications. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to increased potency and selectivity against cancer cells. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

1.2 Anti-inflammatory Properties

The compound has potential applications as a non-steroidal anti-inflammatory drug (NSAID). Its structural analogs have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Hydroxymethylcelecoxib, a derivative of the compound, has been identified as having significant anti-inflammatory effects, making it a candidate for further development as an NSAID .

Biological Research

2.1 Modulation of Receptor Activity

3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile has been investigated for its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, including anxiety and schizophrenia. The compound's ability to selectively modulate receptor activity could lead to novel therapeutic strategies for treating these conditions .

2.2 Enzyme Inhibition Studies

The compound's derivatives have been utilized in enzyme inhibition studies, particularly against enzymes involved in neurotransmitter uptake. The introduction of the trifluoromethyl group has been shown to enhance binding affinity and selectivity towards target enzymes, providing insights into the design of more effective inhibitors for neurological diseases .

Catalysis

3.1 Baeyer-Villiger Oxidation

In synthetic organic chemistry, this compound has been explored as a ligand in catalysis. It has been found to facilitate the Baeyer-Villiger oxidation reaction of ketones, demonstrating its utility in synthesizing lactones from ketones with high selectivity and efficiency .

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Enhanced potency against cancer cells |

| Anti-inflammatory properties | Effective inhibition of cyclooxygenase enzymes | |

| Biological Research | Modulation of receptor activity | Potential treatment for neurological disorders |

| Enzyme inhibition studies | Improved binding affinity for neurotransmitter uptake inhibitors | |

| Catalysis | Baeyer-Villiger oxidation | Efficient synthesis of lactones from ketones |

Eigenschaften

IUPAC Name |

3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWXWRNUCHZCQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.